2-Bromo-3-chloropyridin-4-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-chloro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-5-4(7)3(9)1-2-8-5/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUMEVSMHOEWHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720857 | |
| Record name | 2-Bromo-3-chloropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211525-75-5 | |
| Record name | 2-Bromo-3-chloropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Chemistry and Further Functionalization of 2 Bromo 3 Chloropyridin 4 Ol
Reactivity of Halogen Substituents
The presence of two different halogens on the pyridine (B92270) ring, bromine at the C2 position and chlorine at the C3 position, is central to the chemo- and regioselective functionalization of the molecule. The position of the halogens relative to the ring nitrogen atom significantly influences their reactivity.
Nucleophilic aromatic substitution (SNAr) on the dihalogenated pyridine ring is dictated by two primary factors: the activation of the ring positions by the electron-withdrawing nitrogen atom and the relative leaving group ability of the halides.
Positional Activation : In pyridine systems, positions C2 (α to nitrogen) and C4 (γ to nitrogen) are electronically deficient and thus more activated towards attack by nucleophiles compared to the C3 position (β to nitrogen). nih.gov In 2-Bromo-3-chloropyridin-4-ol, the C2 position is therefore significantly more susceptible to nucleophilic substitution than the C3 position.
Leaving Group Ability : The inherent reactivity of halogens as leaving groups in SNAr reactions follows the order I > Br > Cl > F. Bromide is a better leaving group than chloride due to its lower bond strength with carbon and greater stability as an anion.
Given these factors, nucleophilic substitution reactions on this compound are expected to occur selectively at the C2 position, replacing the bromine atom.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Reagent Example | Expected Reaction Site | Product Type |
|---|---|---|---|
| Alkoxide | Sodium methoxide (NaOMe) | C2-Br | 2-Methoxy-3-chloropyridin-4-ol |
| Amine | Ammonia (NH₃) | C2-Br | 2-Amino-3-chloropyridin-4-ol |
| Thiolate | Sodium thiophenoxide (NaSPh) | C2-Br | 2-(Phenylthio)-3-chloropyridin-4-ol |
| Cyanide | Sodium cyanide (NaCN) | C2-Br | 2-Cyano-3-chloropyridin-4-ol |
Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be trapped with various electrophiles. wikipedia.org The rate of this exchange is highly dependent on the halogen, following the trend I > Br > Cl. wikipedia.org This difference in reactivity allows for the selective metalation of this compound.
Treatment with strong organometallic bases, such as n-butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl), at low temperatures results in a chemoselective bromine-lithium or bromine-magnesium exchange at the C2 position, leaving the C3-chloro substituent intact. wikipedia.orgnih.gov The presence of the acidic hydroxyl group requires the use of at least two equivalents of the organolithium reagent, with the first equivalent deprotonating the hydroxyl group and the second performing the halogen exchange. nih.gov The resulting organometallic intermediate can be reacted with a wide range of electrophiles to introduce new functional groups at the C2 position.
Table 2: Products from Halogen-Metal Exchange and Electrophilic Trapping
| Metalating Agent | Electrophile | Reagent Example | Product at C2 |
|---|---|---|---|
| n-BuLi | Aldehyde | Benzaldehyde | (3-Chloro-4-hydroxypyridin-2-yl)(phenyl)methanol |
| n-BuLi | Ketone | Acetone | 2-(3-Chloro-4-hydroxypyridin-2-yl)propan-2-ol |
| n-BuLi | Carbon Dioxide | CO₂ (s) | 3-Chloro-4-hydroxy-pyridine-2-carboxylic acid |
| i-PrMgCl / n-BuLi | Alkyl Halide | Methyl iodide | 3-Chloro-2-methylpyridin-4-ol |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are fundamental tools for forming carbon-carbon bonds. wikipedia.orgwikipedia.org In dihalogenated heterocycles, the regioselectivity of these reactions is primarily controlled by the relative rates of oxidative addition of the palladium(0) catalyst to the different carbon-halogen bonds. nih.govnih.gov
For dihalogenated pyridines, oxidative addition is generally faster at the C2-halide position than at other positions. nih.gov This is attributed to the greater positive charge on the C2 carbon, making it more reactive toward the electron-rich Pd(0) catalyst. nih.gov Furthermore, the C-Br bond is significantly more reactive in oxidative addition than the C-Cl bond. Consequently, palladium-catalyzed cross-coupling reactions of this compound occur with high selectivity at the C2-bromo position. This allows for the introduction of a wide variety of aryl, vinyl, and alkyl groups. It has been shown that in some cases, the choice of ligand can alter or reverse the conventional site selectivity. nih.govnsf.gov
Table 3: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand Example | Expected Reaction Site | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | C2-Br | 3-Chloro-2-phenylpyridin-4-ol |
| Heck Coupling | Styrene | Pd(OAc)₂ / PPh₃ | C2-Br | 3-Chloro-2-styrylpyridin-4-ol |
| Stille Coupling | Tributyl(vinyl)tin | Pd(PPh₃)₄ | C2-Br | 3-Chloro-2-vinylpyridin-4-ol |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | C2-Br | 3-Chloro-2-(phenylethynyl)pyridin-4-ol |
Reactivity and Derivatization of the Hydroxyl Group
The hydroxyl group at the C4 position exhibits its own characteristic reactivity, which is intrinsically linked to its tautomeric equilibrium with the corresponding pyridinone form.
Pyridin-4-ol exists in a tautomeric equilibrium with its pyridin-4(1H)-one isomer. wikipedia.org This is a form of keto-enol tautomerism, where the pyridinol is the "enol" form and the pyridinone is the "keto" form. researchgate.netlibretexts.org
The position of this equilibrium is highly dependent on the medium. wikipedia.orgstackexchange.com
In Solution and Solid State : The pyridinone ("keto") form is predominantly favored in polar solvents and in the crystalline state. wikipedia.orgresearchgate.netstackexchange.com This stability is attributed to factors such as greater polarity and the ability to form strong intermolecular hydrogen bonds. researchgate.net
In the Gas Phase : The pyridinol ("enol") form can be the dominant species in the gas phase. wikipedia.orgstackexchange.com
For this compound, it is expected to exist primarily as 2-Bromo-3-chloro-1H-pyridin-4-one in solution and as a solid. This equilibrium is crucial as derivatization reactions can potentially occur at the oxygen of the minor pyridinol tautomer or the nitrogen of the major pyridinone tautomer.
Derivatization of the hydroxyl group typically proceeds via the pyridinol tautomer. These reactions involve the formation of ethers (O-alkylation) or esters (O-acylation).
O-Alkylation : The most common method for O-alkylation is the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This reaction involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces a halide from an alkyl halide in an SN2 reaction to form an ether. masterorganicchemistry.com The reaction requires an unhindered alkyl halide for best results. youtube.com
O-Acylation : O-acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or a carboxylic anhydride, usually in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This reaction yields the corresponding ester derivative.
Table 4: Derivatization of the 4-Hydroxyl Group
| Reaction Type | Reagent(s) | Base | Product |
|---|---|---|---|
| O-Alkylation (Ether) | Methyl iodide (CH₃I) | Sodium hydride (NaH) | 2-Bromo-3-chloro-4-methoxypyridine |
| O-Alkylation (Ether) | Benzyl bromide (BnBr) | Sodium hydride (NaH) | 4-(Benzyloxy)-2-bromo-3-chloropyridine |
| O-Acylation (Ester) | Acetyl chloride | Triethylamine | (2-Bromo-3-chloropyridin-4-yl) acetate |
| O-Acylation (Ester) | Benzoic anhydride | Pyridine | (2-Bromo-3-chloropyridin-4-yl) benzoate |
Electrophilic Aromatic Substitution on the Pyridine Ring Guided by the Hydroxyl Group
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the presence of the strongly activating hydroxyl (-OH) group at the C4 position significantly influences the regioselectivity and feasibility of such reactions.
The hydroxyl group is a powerful ortho-, para-director. In the case of this compound, the para-position relative to the hydroxyl group is occupied by the nitrogen atom. Therefore, the hydroxyl group directs incoming electrophiles to its ortho positions, which are C3 and C5.
Position C3: This position is already substituted with a chlorine atom.
Position C5: This is the most likely site for electrophilic attack, provided steric hindrance from the adjacent hydroxyl group is not prohibitive.
The bromo and chloro substituents are deactivating groups but also direct ortho- and para-. Their influence is generally weaker than the activating effect of the hydroxyl group. The nitrogen atom in the pyridine ring makes the C2, C4, and C6 positions electron-deficient, thus directing electrophilic attack to C3 and C5. youtube.com The cumulative effect of these influences strongly favors electrophilic substitution at the C5 position.
Common EAS reactions include nitration, halogenation, and sulfonation. The reaction conditions for pyridine derivatives often need to be harsher than for benzene due to the ring's lower reactivity. youtube.com However, the activating -OH group can help to moderate these conditions. For instance, nitration might be achieved with nitric acid in a sulfuric acid medium, while bromination could proceed with bromine in hydrobromic acid. abertay.ac.uk
Table 1: Predicted Regioselectivity of EAS Reactions on this compound
| Reaction Type | Electrophile (E+) | Predicted Major Product |
| Nitration | NO₂⁺ | 2-Bromo-3-chloro-5-nitropyridin-4-ol |
| Bromination | Br⁺ | 2,5-Dibromo-3-chloropyridin-4-ol |
| Sulfonation | SO₃ | 2-Bromo-3-chloro-4-hydroxypyridine-5-sulfonic acid |
Ring Functionalization and Condensation Reactions
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for introducing chemical diversity into complex molecules at a late point in the synthesis. This approach avoids the need for de novo synthesis for each new derivative. For pyridine scaffolds like this compound, C-H activation is a key LSF technique. researchgate.net
Transition metal-catalyzed C-H activation can enable the direct introduction of new functional groups at positions that are not readily accessible through classical methods. While the electronic properties of the pyridine ring typically direct functionalization to the ortho- and para-positions relative to the nitrogen, specialized directing groups or catalytic systems can achieve meta-selective functionalization. researchgate.netresearchgate.net In the context of this compound, LSF could target the C-H bond at the C5 or C6 position, depending on the catalytic system employed. This allows for the introduction of alkyl, aryl, or other functional groups, rapidly generating a library of analogues from a common advanced intermediate. nih.govnih.gov
The substituted pyridine ring of this compound can serve as a building block for the synthesis of fused heterocyclic systems, which are prevalent in pharmacologically active compounds. bohrium.comnih.gov One important class of such compounds is the thienopyridines, which consist of a thiophene ring fused to a pyridine ring. researchgate.net
The synthesis of thienopyridines often involves the construction of the thiophene ring onto a pre-existing pyridine core. abertay.ac.uk A common strategy involves reacting a substituted pyridine, such as this compound, with reagents that can form the thiophene ring. For example, a Gewald-type reaction could potentially be adapted. This might involve converting the hydroxyl group to a better leaving group or a nucleophilic center to facilitate cyclization with a sulfur-containing reagent and a molecule with an active methylene group.
An alternative approach involves intramolecular cyclization. For instance, if the C5 position were functionalized with a suitable side chain containing a thiol group and an activated ester or nitrile, base-mediated cyclization could lead to the formation of a thieno[3,2-c]pyridine derivative. nih.gov The specific isomer of thienopyridine formed would depend on the positions of the reacting functional groups on the pyridine ring.
Table 2: Potential Synthetic Routes to Fused Heterocycles
| Target Fused System | Potential Synthetic Strategy | Key Reagents/Conditions |
| Thieno[3,2-c]pyridine | Intramolecular reductive cyclization of a C5-substituted nitroolefin and a C4-nitrile. nih.gov | Reducing agent (e.g., SnCl₂), acid/base catalyst |
| Furo[3,2-c]pyridine | O-alkylation followed by intramolecular cyclization. nih.gov | α-halo ester, base |
| Pyrrolo[3,2-c]pyridine | Fischer indole synthesis variant using a C4-hydrazino derivative. uomustansiriyah.edu.iq | Acid catalyst (e.g., polyphosphoric acid) |
Redox Chemistry and Transformation Pathways
The redox chemistry of this compound involves the potential for both oxidation and reduction reactions, primarily centered on the pyridine ring and the hydroxyl group.
Oxidation: The pyridine ring is generally resistant to oxidation. However, under strong oxidizing conditions, ring cleavage can occur. The hydroxyl group can be oxidized, though this is less common for pyridinols compared to phenols. More relevant are biotransformations, where dioxygenase enzymes can hydroxylate the pyridine ring, although the existing substitution pattern of this compound would influence the feasibility and regioselectivity of such a reaction. rsc.org In some patented synthetic routes involving related structures, oxidation is used to aromatize a dihydropyridine precursor, for instance, using potassium persulfate. google.com
Reduction: The pyridine ring can be reduced to a piperidine ring under catalytic hydrogenation (e.g., H₂/Pd, Pt, or Rh). However, this often requires high pressures and temperatures. The halogen substituents can also be removed via reductive dehalogenation. Catalytic hydrogenation or the use of reducing agents like zinc in acetic acid can lead to the removal of the bromo and chloro groups. The relative ease of removal often follows the order I > Br > Cl. Therefore, selective de-bromination might be possible under carefully controlled conditions.
The transformation of the hydroxyl group can also be considered a redox-neutral process. For example, it can be converted into a better leaving group (e.g., triflate) to enable subsequent nucleophilic aromatic substitution reactions, or it can be removed entirely through a deoxygenation sequence.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms (protons) in the 2-Bromo-3-chloropyridin-4-ol molecule. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the hydroxyl group. The chemical shift (δ) of each signal would indicate the electronic environment of the proton, while the splitting pattern (multiplicity) would reveal the number of neighboring protons, and the integration value would correspond to the number of protons generating the signal. For a definitive structural assignment, predicted ¹H NMR data would need to be confirmed with experimental results.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display a signal for each unique carbon atom in the pyridine ring. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment, including the effects of the bromo, chloro, and hydroxyl substituents.
Quantitative NMR (qNMR) for Reaction Monitoring and Product Quantification
Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance without the need for a calibration curve, provided a certified internal standard is used. In the context of this compound, qNMR could be employed to monitor the progress of its synthesis by tracking the disappearance of reactants and the appearance of the product. It could also be used to accurately determine the purity of the final isolated compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the determination of the elemental formula of this compound by comparing the experimentally measured mass with the calculated masses of possible formulas. This is a crucial step in confirming the identity of a newly synthesized compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry that is particularly well-suited for polar molecules like this compound. ESI-MS would be used to generate ions of the molecule with minimal fragmentation, allowing for the clear determination of its molecular weight. The technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures.
Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Coupled chromatography-mass spectrometry techniques are indispensable for the definitive identification of this compound, especially in complex matrices. These hyphenated methods offer the dual advantage of physical separation and mass-based identification, providing high selectivity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of polar and thermally labile compounds like this compound. The technique separates the analyte from impurities using liquid chromatography, followed by ionization and mass analysis. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the detection of the intact molecular ion, providing crucial molecular weight information. The fragmentation pattern observed in the mass spectrum, generated by techniques such as collision-induced dissociation (CID), offers detailed structural insights, confirming the presence and arrangement of the bromo, chloro, and hydroxyl functionalities on the pyridine ring.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable, or can be derivatized to enhance these properties. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. Following separation, the analyte is subjected to electron ionization (EI), a high-energy process that results in a reproducible and characteristic fragmentation pattern. This "fingerprint" mass spectrum allows for confident identification by comparison with spectral libraries. The fragmentation would likely involve the loss of halogen atoms and cleavage of the pyridine ring, providing key structural information.
| Technique | Ionization Method | Key Information Obtained | Application for this compound |
| LC-MS | Electrospray Ionization (ESI) | Molecular Weight, Structural Fragments | Identification and quantification in solutions, analysis of thermally sensitive samples. |
| GC-MS | Electron Ionization (EI) | Characteristic Fragmentation Pattern | Identification of volatile impurities, structural confirmation through library matching. |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, providing a unique spectral fingerprint for the compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1650 cm⁻¹ region. Furthermore, characteristic absorptions corresponding to C-Br and C-Cl stretching vibrations would be observed at lower wavenumbers, typically below 800 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring and the carbon-halogen bonds. The symmetric vibrations of the ring are often strong in the Raman spectrum.
| Spectroscopic Technique | Key Vibrational Modes Detected | Expected Wavenumber (cm⁻¹) |
| Infrared (IR) Spectroscopy | O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C=C, C=N stretch (pyridine ring) | 1400-1650 | |
| C-Cl stretch | < 800 | |
| C-Br stretch | < 700 | |
| Raman Spectroscopy | Symmetric ring breathing (pyridine) | ~1000 |
| C-X (Halogen) stretches | < 800 |
Chromatographic Separation Techniques
Chromatographic techniques are paramount for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradants.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical and chemical industries. For a polar compound like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with acid modifiers like formic acid to improve peak shape. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. A UV detector is commonly used for detection, as the pyridine ring is chromophoric. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns packed with smaller particles (<2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times and improved resolution and sensitivity. A UPLC method for this compound would offer a high-throughput option for purity checks and reaction monitoring, providing results in a fraction of the time required for a standard HPLC analysis while maintaining or even improving the quality of the separation.
| Chromatographic Technique | Typical Stationary Phase | Typical Mobile Phase | Key Advantages |
| HPLC | C18 | Water/Acetonitrile or Water/Methanol | Robust and reliable for purity assessment. |
| UPLC | Sub-2µm C18 | Water/Acetonitrile or Water/Methanol | Rapid analysis, high resolution, increased sensitivity. |
X-ray Diffraction Analysis for Solid-State Structure Determination
While the specific crystallographic data for this compound is not publicly available, an analysis of a closely related compound, 2-Bromo-3-hydroxy-6-methylpyridine, can serve as an illustrative example of the insights gained from such studies. The crystal structure of this analog provides a foundational understanding of how a halogenated pyridinol core behaves in the solid state.
The crystallographic data for 2-Bromo-3-hydroxy-6-methylpyridine is summarized in the interactive table below.
| Parameter | Value |
| Empirical Formula | C6H6BrNO |
| Formula Weight | 188.03 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 11.4484 (19) |
| b (Å) | 9.0914 (15) |
| c (Å) | 13.230 (2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1376.1 (4) |
| Z | 4 |
This data is for 2-Bromo-3-hydroxy-6-methylpyridine and is presented as a representative example. researchgate.net
This data allows for a complete reconstruction of the molecular and packing arrangement in the solid state. For this compound, a similar analysis would be expected to reveal the influence of the chloro substituent and the different positioning of the hydroxyl group on the molecular conformation and the intermolecular hydrogen bonding patterns. The presence of both bromine and chlorine atoms would likely introduce additional halogen-halogen or halogen-π interactions, further influencing the solid-state architecture.
Applications in Advanced Materials and Medicinal Chemistry
A Flexible Foundation for Synthesis
The strategic placement of reactive halogen atoms and a hydroxyl group on the pyridine (B92270) ring makes 2-Bromo-3-chloropyridin-4-ol a highly valuable intermediate in organic synthesis.
Crafting Complexity: A Precursor to Intricate Organic Molecules and Heterocycles
This compound serves as a foundational starting material for the synthesis of a wide array of complex organic molecules and fused heterocyclic systems. The differential reactivity of the bromo and chloro groups, along with the nucleophilic character of the hydroxyl group, allows for selective and sequential reactions. This controlled reactivity is crucial for building intricate molecular frameworks, such as those found in pharmaceuticals and functional materials. For instance, the pyridine core can be elaborated into more complex structures like pyridopyrimidines, which are known for their diverse biological activities. The synthesis of such fused ring systems often involves the strategic manipulation of the halogen and hydroxyl functionalities to construct the new rings.
Cultivating Innovation: An Intermediate in Agrochemicals
A Scaffold for Healing: Applications in Medicinal Chemistry and Drug Discovery
The halogenated pyridine core of this compound provides a robust scaffold for the design and synthesis of novel therapeutic agents. The ability to introduce various functional groups at specific positions allows for the fine-tuning of pharmacological properties.
Designing for Health: Crafting Bioactive Derivatives
The this compound scaffold is a valuable starting point for the rational design of bioactive derivatives. Medicinal chemists can exploit the reactivity of the C-Br, C-Cl, and O-H bonds to introduce a variety of substituents, thereby creating libraries of novel compounds for biological screening. This approach allows for the systematic exploration of structure-activity relationships (SAR), guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. The synthesis of aminopyridine derivatives, for example, can lead to compounds with a range of biological activities. google.comnih.gov
Combating Disease: Investigating Pharmacological Potential
Derivatives of halogenated pyridines have shown promise in a range of therapeutic areas, including the fight against microbial infections and cancer.
Antimicrobial and Anticancer Research:
| Therapeutic Area | Research Focus | Key Findings |
| Antimicrobial | Synthesis of novel pyridine derivatives and evaluation of their activity against various bacterial and fungal strains. | Certain substituted pyridine derivatives have demonstrated significant antimicrobial activity, highlighting the potential of this scaffold in developing new anti-infective agents. nih.govnih.govbohrium.commdpi.comresearchgate.net |
| Anticancer | Design and synthesis of pyridine-based compounds targeting cancer cells. | Halogenated pyrrolopyrimidines and other pyridine derivatives have exhibited antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents. nih.govekb.egnih.gov |
This table presents a summary of research findings on the pharmacological activities of pyridine derivatives.
Targeting the Source: Modulators of Specific Biological Pathways
The versatility of the this compound scaffold extends to the development of molecules that can selectively interact with and modulate the function of specific biological targets implicated in disease.
Glucocorticoid Receptor Modulation: While direct evidence linking this compound derivatives to glucocorticoid receptor (GR) modulation is not prominent in publicly available literature, the development of selective glucocorticoid receptor modulators (SEGRMs) is an active area of research. frontiersin.orgclinpgx.orgnih.govnih.gov The aim is to create compounds that retain the anti-inflammatory benefits of glucocorticoids while minimizing their adverse effects. The adaptable nature of the pyridinol scaffold makes it a plausible candidate for the design of novel, non-steroidal GR ligands.
SHP2 Inhibition: The protein tyrosine phosphatase SHP2 is a key signaling node and a validated target in cancer therapy. Research has shown that pyridine derivatives can serve as potent and selective inhibitors of SHP2. nih.gov The design of these inhibitors often involves creating molecules that can bind to an allosteric site on the enzyme, and the substituted pyridine core can be a crucial element in achieving the desired binding affinity and selectivity.
Dopamine and Serotonin Receptor Modulation: Dopamine and serotonin receptors are critical targets for the treatment of various central nervous system (CNS) disorders. Pyridine-based structures are found in a number of compounds that act as antagonists or modulators of these receptors. google.comdergipark.org.trnih.govnih.govresearchandmarkets.com The ability to modify the pyridine scaffold allows for the synthesis of ligands with tailored affinities for specific receptor subtypes, which is essential for developing drugs with improved efficacy and reduced side effects for conditions like schizophrenia and Parkinson's disease.
The Versatile Role of this compound in Scientific Advancement
The heterocyclic compound this compound is emerging as a significant building block in the development of sophisticated materials and specialized chemical agents. Its unique structural and electronic properties, stemming from the presence of bromine, chlorine, and hydroxyl functional groups on a pyridine core, make it a versatile precursor in medicinal chemistry and material science.
The strategic placement of reactive sites on the this compound molecule allows for its integration into a variety of complex chemical structures, paving the way for innovations in biomedical research and materials technology.
Ligand Design for Imaging Agents in Biomedical Research
The development of advanced imaging agents is crucial for the non-invasive diagnosis and monitoring of diseases. The pyridine scaffold, a core component of this compound, is a well-established platform in the design of ligands for metal-based imaging probes. Pyridine derivatives are known to form stable complexes with a variety of metal ions, a property that is fundamental to the creation of contrast agents for techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI).
The halogen atoms (bromine and chlorine) on the this compound ring offer handles for further chemical modification. These sites can be functionalized to attach fluorophores or other reporter groups, transforming the molecule into a targeted imaging agent. For instance, the development of radiofluorinated probes based on pyrazol-4-yl-pyridine derivatives for imaging specific receptors in the brain highlights the potential of modified pyridine structures in neuroimaging. nih.gov While direct studies on this compound for this purpose are not yet prevalent, its structural motifs are analogous to those used in the synthesis of ligands for metal ion optical sensors. Pyridine-phenolic ligands, for example, have been shown to exhibit fluorescence upon binding to certain metal ions, a principle that can be applied to the design of "switch-on" fluorescent probes for biological systems.
The hydroxyl group at the 4-position of this compound can also be a key site for conjugation to biomolecules or for tuning the solubility and pharmacokinetic properties of a potential imaging agent. The synthesis of new bis(3-hydroxy-4-pyridinone) ligands for metal chelation further underscores the importance of the hydroxypyridinone core in designing molecules with specific metal-binding properties, which is a critical aspect of creating effective imaging agents.
Applications in Material Science (e.g., as polymer components, dyes)
The pyridine ring is a valuable component in the design of functional polymers and dyes due to its electronic properties and ability to participate in various chemical reactions. Pyridine is used in the manufacture of a wide range of products, including paints and dyes. nih.gov
The presence of reactive halogen atoms on this compound allows for its incorporation into polymer chains through cross-coupling reactions. This can impart specific properties to the resulting material, such as thermal stability, altered electronic characteristics, or the ability to coordinate with metal ions. The introduction of heterocyclic moieties like pyridine into the main chain of polymers such as polyurethanes has been shown to significantly impact their electrical properties and molecular dynamics. researchgate.net
In the realm of dyes, the pyridine structure can act as a core component of chromophores. The electronic nature of the pyridine ring can be tuned by the introduction of various substituents, thereby influencing the absorption and emission properties of the dye. While the direct use of this compound as a dye has not been extensively documented, its structure provides a foundation for the synthesis of more complex dye molecules. The functional groups present allow for the attachment of electron-donating or electron-withdrawing groups, a common strategy in the design of push-pull dyes with specific optical properties. The general principle of using pyridine derivatives in the synthesis of fluorescent probes and dyes is well-established, with applications ranging from biological imaging to materials science. nih.govmdpi.com
Environmental Fate and Biotransformation of Halogenated Pyridinols
Biodegradation Pathways in Environmental Systems
The breakdown of halogenated pyridinols in the environment is primarily driven by microbial activity. The structure of the pyridine (B92270) ring and the nature of its halogen substituents significantly influence the rate and pathway of degradation researchgate.net. Generally, the biodegradation process for halogenated aromatics can be categorized into three main stages: the upper, middle, and lower metabolic pathways, which sequentially convert toxic halogenated compounds into common cellular metabolites nih.gov.
A diverse range of microorganisms, including various species of bacteria and fungi, have demonstrated the ability to degrade pyridine and its derivatives under both aerobic and anaerobic conditions researchgate.netnih.gov. Bacteria from genera such as Arthrobacter, Nocardia, Bacillus, Pseudomonas, and Rhodococcus have been identified as capable of metabolizing pyridine compounds researchgate.net. Fungi also play a role in the degradation of complex aromatic compounds nih.gov.
The initial step in the microbial degradation of many pyridine derivatives involves enzymatic action that modifies the pyridine ring, often through hydroxylation, to facilitate further breakdown researchgate.net. For halogenated aromatics, the process typically involves dehalogenation, which can occur oxidatively or reductively nih.gov. In some cases, the degradation of brominated compounds by mixed bacterial cultures has been observed to occur rapidly, with a near-complete loss of the parent compounds within minutes rsc.org. The degradation process is often dependent on the presence of a carbon source to support microbial growth, as the halogenated compounds may not be utilized as the sole carbon source mdpi.com.
The biodegradation of halogenated pyridinols proceeds through a series of intermediate metabolites. While specific studies on 2-Bromo-3-chloropyridin-4-ol are not extensively detailed in the provided literature, the degradation pathways of other halogenated pyridinols, such as 3,5,6-trichloro-2-pyridinol (B117793) (TCP), can provide a model for its potential biotransformation researchgate.net. The degradation of TCP by Micrococcus luteus ML has been shown to involve hydrolytic-oxidative dechlorination and denitrification pathways researchgate.net.
Based on these established pathways for other halogenated pyridinols, the biodegradation of this compound likely involves initial enzymatic attacks that lead to the removal of the bromine and chlorine atoms, followed by ring cleavage. The process of dehalogenation is a critical step in the breakdown of these compounds nih.gov. Subsequent enzymatic reactions would further break down the pyridine ring, ultimately leading to the formation of simpler organic acids that can enter central metabolic cycles like the tricarboxylic acid cycle researchgate.net. The table below outlines the potential key metabolites in the degradation of this compound.
| Potential Metabolite | Description of Formation |
| 3-Chloro-2,4-dihydroxypyridine | Formed through the hydrolytic or oxidative removal of the bromine atom. |
| 2-Bromo-3,4-dihydroxypyridine | Formed through the hydrolytic or oxidative removal of the chlorine atom. |
| 2,3,4-Trihydroxypyridine | Resulting from the removal of both halogen atoms. |
| Open-ring intermediates | Formed after the cleavage of the pyridine ring, leading to aliphatic compounds. |
| Simpler organic acids | Final products of the degradation pathway before complete mineralization. |
Analytical Methodologies for Environmental Monitoring and Detection of Halogenated Compounds
Effective monitoring and detection of halogenated compounds like this compound in environmental matrices are crucial for assessing their environmental fate and impact. A variety of analytical techniques are employed for this purpose, with chromatographic methods being the most common.
Gas chromatography (GC) coupled with sensitive detectors is a standard method for the analysis of halogenated organic compounds. The electron capture detector (ECD) is particularly sensitive to halogenated compounds, making it ideal for their detection at trace levels. For more definitive identification and quantification, mass spectrometry (MS) is often used in conjunction with GC (GC-MS). High-resolution mass spectrometry (HRMS) can provide even greater specificity and sensitivity.
Sample preparation for these analyses typically involves extraction from the environmental matrix (e.g., soil or water) using methods like pressurized liquid extraction (PLE) or Soxhlet extraction. The extracts then often require a clean-up step to remove interfering substances before analysis.
The table below summarizes the primary analytical techniques used for the detection of halogenated compounds.
| Analytical Technique | Principle | Application in Environmental Monitoring |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds, which are then identified and quantified based on their mass-to-charge ratio. | Widely used for the identification and quantification of a broad range of halogenated organic pollutants in water, soil, and air. |
| Gas Chromatography with Electron Capture Detection (GC-ECD) | A highly sensitive method for detecting electrophilic compounds, such as halogenated organics. | Effective for trace-level detection of halogenated pesticides and other persistent organic pollutants. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase, suitable for less volatile or thermally labile compounds. | Can be used for the analysis of polar halogenated compounds and their metabolites in aqueous samples. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Can be coupled with chromatographic techniques to provide element-specific detection, such as for bromine or chlorine. | Used to detect and quantify specific halogenated compounds by measuring the isotopic signature of the halogen. |
Biocatalytic Potential in Environmental Remediation and Detoxification
The microbial enzymes responsible for the degradation of halogenated pyridinols hold significant potential for use in environmental remediation and detoxification strategies. This approach, known as biocatalysis, utilizes the catalytic activity of enzymes to transform toxic pollutants into less harmful substances.
Enzymes such as monooxygenases and hydrolases are key players in the initial steps of degradation, often catalyzing the dehalogenation and hydroxylation of the aromatic ring nih.govnih.gov. For instance, flavin-dependent monooxygenases can initiate the oxidative cleavage of the pyridine ring without prior activation steps nih.gov. Hydrolases can facilitate the cleavage of bonds within pollutant structures by adding water, breaking them down into simpler components nih.gov.
The application of these biocatalysts can be in the form of whole microbial cells or as isolated enzymes. Immobilizing enzymes on a solid support is a technique that can enhance their stability and reusability, making the remediation process more efficient and cost-effective nih.gov. The use of microbial consortia, or groups of different microbial strains, can also be more effective for degrading complex mixtures of pollutants, as different strains may carry out different steps in the degradation pathway mdpi.com.
Future Research Directions
Development of Novel and Sustainable Synthetic Methodologies for 2-Bromo-3-chloropyridin-4-OL and its Analogs
The pursuit of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the development of green synthetic methodologies for this compound and its derivatives. ijarsct.co.innih.gov This includes the exploration of:
Catalytic Systems: Investigating novel catalysts, including biocatalysts and enzyme-mediated reactions, could lead to more selective and efficient syntheses under milder reaction conditions. ijarsct.co.in
Alternative Solvents and Reaction Conditions: A shift towards the use of safer, biodegradable solvents such as water or ionic liquids, or even solvent-free reaction conditions, would significantly reduce the environmental footprint of the synthesis process. ijarsct.co.in Microwave-assisted and ultrasonic-assisted syntheses are also promising avenues for accelerating reaction rates and improving yields. nih.govrasayanjournal.co.in
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Future synthetic strategies should aim for high atom economy, minimizing the generation of waste.
A comparative overview of potential green synthesis approaches is presented in the table below.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Engineering enzymes for specific halogenation and hydroxylation of the pyridine (B92270) ring. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, uniform heating. mdpi.com | Optimization of reaction parameters for the synthesis of this compound. |
| Solvent-Free Reactions | Reduced environmental impact, simplified purification. ijarsct.co.in | Development of solid-state or mechanochemical methods for the synthesis. |
| Multicomponent Reactions | High efficiency, reduced number of synthetic steps. rasayanjournal.co.in | Designing one-pot syntheses from simple, readily available starting materials. |
In-Depth Mechanistic Studies of Reaction Pathways and Biological Interactions
A thorough understanding of the reaction mechanisms and biological interactions of this compound is crucial for its rational application. Future research should focus on:
Elucidation of Reaction Pathways: Detailed mechanistic studies of its synthesis and reactivity will enable the optimization of reaction conditions and the prediction of potential byproducts. This could involve techniques such as kinetic studies, isotopic labeling, and computational modeling.
Mapping Biological Interactions: Investigating the interactions of this compound with biological macromolecules, such as proteins and nucleic acids, is essential to understand its potential therapeutic effects and toxicological profile. Techniques like X-ray crystallography, NMR spectroscopy, and molecular docking can provide insights into binding modes and affinities.
Exploration of Untapped Biological Activities and Therapeutic Potential
The structural features of this compound, particularly the halogenated pyridine ring, suggest a broad range of potential biological activities. Pyridine derivatives are known to exhibit diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. rsc.orgresearchgate.net Future research should systematically screen this compound and its analogs for a variety of biological activities.
Potential therapeutic areas to explore include:
Anticancer Agents: The pyridine scaffold is present in several anticancer drugs. nih.gov Investigating the cytotoxicity of this compound against various cancer cell lines could reveal novel therapeutic leads.
Antimicrobial Agents: The halogen atoms on the pyridine ring may confer antimicrobial properties. Screening against a panel of pathogenic bacteria and fungi is warranted.
Enzyme Inhibition: Many drugs exert their effects by inhibiting specific enzymes. nih.gov High-throughput screening could identify potential enzyme targets for this compound, opening up new therapeutic avenues.
Advanced Computational Modeling for Precise Property Prediction and Rational Design
Computational chemistry offers powerful tools for accelerating the drug discovery and development process. For this compound, future research should leverage:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound analogs with their biological activities. nih.govnih.gov This would enable the prediction of the activity of novel compounds before their synthesis, saving time and resources.
Molecular Docking Simulations: These simulations can predict the binding orientation and affinity of this compound and its derivatives to the active sites of biological targets. hilarispublisher.comresearchgate.netnih.govnih.gov This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective analogs.
Pharmacokinetic and Toxicological Predictions: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like properties early in the development process.
| Computational Method | Application in Research | Expected Outcome |
| QSAR | Predict biological activity of new analogs. | Identification of key structural features for desired activity. |
| Molecular Docking | Simulate binding to protein targets. | Understanding of binding modes and prediction of binding affinities. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Selection of drug candidates with favorable safety and efficacy profiles. |
Comprehensive Assessment of Environmental Impact and Innovative Remediation Strategies
The presence of halogen atoms in this compound raises concerns about its potential environmental persistence and toxicity. Therefore, a comprehensive assessment of its environmental fate and the development of effective remediation strategies are of paramount importance.
Future research in this area should include:
Environmental Fate and Transport Studies: Investigating the abiotic and biotic degradation pathways of this compound in soil and water is crucial to understand its environmental persistence. tandfonline.com This includes studying processes like photolysis, hydrolysis, and biodegradation.
Ecotoxicological Evaluation: Assessing the toxicity of the compound and its degradation products to a range of organisms, including microbes, algae, invertebrates, and fish, is necessary to determine its potential environmental risk.
Development of Remediation Technologies: Exploring and developing effective remediation strategies for contaminated sites is essential. Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach. mdpi.comnih.govnih.gov Research could focus on identifying and engineering microorganisms capable of degrading this compound. Other potential remediation techniques include advanced oxidation processes and adsorption on activated carbon.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Bromo-3-chloropyridin-4-OL, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogenation of pyridine derivatives using brominating agents (e.g., PBr₃) or nucleophilic substitution. Reaction optimization should consider temperature (60–80°C) and solvent polarity (e.g., DMF for solubility). Yield improvements (>80%) are achievable by controlling stoichiometry and avoiding hydrolysis of the hydroxyl group . Characterization via NMR (¹H/¹³C) and HPLC is critical to confirm regioselectivity, as competing reactions may produce isomers like 2-bromo-4-chloropyridin-3-ol .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : Stability is pH-dependent. Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., THF) during handling to minimize hydrolysis. Monitor purity via LC-MS every 6 months, as decomposition products (e.g., dehalogenated pyridinols) may form .
Q. What spectroscopic techniques are most effective for characterizing substituent positions in halogenated pyridinols?
- Methodological Answer : ¹H NMR can differentiate bromo/chloro substituents via coupling patterns (e.g., meta-coupling between Cl and Br). IR spectroscopy identifies hydroxyl stretching (~3200 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular formula, while X-ray crystallography resolves positional ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions (pH, solvent). Use standardized protocols (e.g., PBS buffer, DMSO <1% v/v) and validate via dose-response curves. Compare with structurally similar analogs (e.g., 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride) to isolate substituent effects . Longitudinal studies and meta-analyses of dose-dependent toxicity can clarify mechanisms .
Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Retrosynthesis AI tools (e.g., Reaxys/Pistachio) propose feasible pathways by analyzing halogen mobility. Solvent effects can be simulated using COSMO-RS to optimize leaving-group activation .
Q. How does the electronic environment of this compound influence its hydrogen-bonding capacity in crystal engineering?
- Methodological Answer : The hydroxyl and halogens create a polarized ring system, enabling strong O–H∙∙∙N and halogen∙∙∙π interactions. Single-crystal XRD reveals packing motifs, while Hirshfeld surface analysis quantifies interaction strengths. Compare with analogs lacking the hydroxyl group (e.g., 2-Bromo-4-chloropyridine) to assess hydrogen bonding’s role in supramolecular assembly .
Q. What strategies mitigate conflicting results in structure-activity relationship (SAR) studies of halogenated pyridinols?
- Methodological Answer : Standardize substituent descriptors (e.g., Hammett σ values for Br/Cl). Use multivariate regression to isolate electronic vs. steric effects. Cross-validate SAR models with orthogonal assays (e.g., enzymatic vs. cellular). Contradictions may arise from off-target interactions; employ proteomics (e.g., affinity chromatography) to identify non-specific binding .
Data Contradiction & Reproducibility
Q. How should researchers address inconsistencies in reported solubility and stability data across studies?
- Methodological Answer : Variability often stems from solvent purity or measurement techniques (e.g., shake-flask vs. HPLC). Replicate experiments using USP-grade solvents and report detailed protocols (e.g., equilibration time, centrifugation speed). Apply the CONSORT framework for chemical reproducibility, including batch-to-batch purity verification (>98% by HPLC) .
Q. What statistical approaches are recommended for analyzing time-dependent degradation of halogenated pyridinols?
- Methodological Answer : Use accelerated stability studies (40°C/75% RH) with Arrhenius modeling to predict shelf life. Apply mixed-effects models to account for batch variability. Principal Component Analysis (PCA) identifies degradation pathways (e.g., hydrolysis vs. oxidation) from LC-MS datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
